Cyanine3 azide

Description

Cyanine3 azide (Cy3 azide) is a fluorescent dye widely employed in click chemistry for labeling biomolecules such as proteins, oligonucleotides, and peptides. It is functionally equivalent to Cy3® azide, a trademarked product of GE Healthcare, but manufactured as a non-proprietary alternative . Key characteristics include:

- Spectral Properties: Excitation/emission maxima at 555/570 nm, with a high extinction coefficient (ε = 150,000 L·mol⁻¹·cm⁻¹) and quantum yield of 0.31 .

- Solubility: Requires organic co-solvents (e.g., DMSO, DMF) for aqueous labeling due to its non-sulfonated structure .

- Applications: Used in fluorescence microscopy, gel visualization, and biomolecular tracking in cell biology, cancer research, and DNA studies .

- Formats: Available as a solid or pre-dissolved in DMSO (10 mM) for experimental convenience .

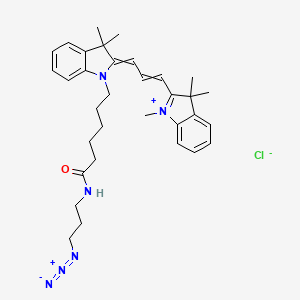

Structure

2D Structure

Properties

Molecular Formula |

C33H43ClN6O |

|---|---|

Molecular Weight |

575.2 g/mol |

IUPAC Name |

N-(3-azidopropyl)-6-[3,3-dimethyl-2-[3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]hexanamide;chloride |

InChI |

InChI=1S/C33H42N6O.ClH/c1-32(2)25-15-8-10-17-27(25)38(5)29(32)19-13-20-30-33(3,4)26-16-9-11-18-28(26)39(30)24-12-6-7-21-31(40)35-22-14-23-36-37-34;/h8-11,13,15-20H,6-7,12,14,21-24H2,1-5H3;1H |

InChI Key |

JWFYJJIXFMMPNH-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCCCN=[N+]=[N-])(C)C)C)C.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyanine3 azide can be synthesized through a series of chemical reactions involving the introduction of an azide group to the cyanine dye structure. One common method involves the reaction of a cyanine dye precursor with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is typically carried out at room temperature and requires careful control of reaction conditions to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures. The process includes the purification of the final product using techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Core Chemical Reactions

Cyanine3 azide undergoes two principal reaction types:

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This reaction forms a triazole linkage between this compound and terminal alkynes. Key characteristics include:

-

Mechanism : A copper(I) catalyst mediates the [3+2] cycloaddition, producing a stable 1,2,3-triazole ring .

-

Reaction Conditions :

-

Applications : Labeling oligonucleotides, proteins, and lipids for fluorescence microscopy or flow cytometry .

Copper-Free Click Reactions

Strained alkynes (e.g., cyclooctynes) react with this compound without copper, mitigating cytotoxicity. This is critical for live-cell imaging.

Standard CuAAC Protocol for Oligonucleotide Labeling

| Component | Concentration/Amount | Role |

|---|---|---|

| This compound | 150 μM | Fluorescent tag |

| Alkyne-oligonucleotide | 50 μM | Target molecule |

| CuSO₄ | 500 μM | Catalyst |

| Sodium ascorbate | 2.5–50 mM | Reducing agent (prevents Cu²⁺ oxidation) |

| PBS buffer | 1X | Maintain physiological pH |

| Acetonitrile (ACN) | 0.6% | Enhance reagent solubility |

Steps :

-

Degas reagents under argon to prevent copper oxidation.

-

Mix this compound, alkyne-oligonucleotide, CuSO₄, and sodium ascorbate in PBS/ACN.

-

Incubate at 25°C for 2 hours.

Reaction Kinetics and Efficiency

-

Rate Acceleration : Copper(I) increases reaction rate by ~10⁷-fold compared to uncatalyzed azide-alkyne cycloaddition .

-

Yield : >85% conjugation efficiency under optimized conditions .

-

Side Reactions : Minimal nonspecific binding due to bio-orthogonal azide-alkyne pairing.

Structural and Functional Insights

-

Molecular Formula : C₃₆H₄₄N₆O₃S₂ (MW: 575.19 g/mol).

-

Fluorescence Properties :

-

λₑₓ: 550 nm, λₑₘ: 570 nm (intense near-infrared emission).

-

Quantum yield: ~0.15–0.2 in aqueous buffers.

-

Scientific Research Applications

Cyanine3 azide has a wide range of applications in scientific research, including:

Fluorescent Labeling: Used to label biomolecules such as proteins, nucleic acids, and lipids for fluorescence microscopy and flow cytometry.

Molecular Probes: Employed as a probe in Förster resonance energy transfer (FRET) experiments to study molecular interactions and dynamics.

Phototherapy: Utilized in photodynamic therapy for cancer treatment, where it generates reactive oxygen species upon light activation to kill cancer cells.

Photovoltaics: Applied in the development of organic solar cells due to its excellent photophysical properties

Mechanism of Action

Cyanine3 azide exerts its effects primarily through its fluorescent properties. When excited by light at a specific wavelength, it emits fluorescence, which can be detected and measured. This property makes it an excellent tool for imaging and tracking biomolecules in live cells. The azide group allows it to participate in click chemistry reactions, enabling the conjugation of this compound to various biomolecules .

Comparison with Similar Compounds

Spectral and Physicochemical Properties

Key Observations :

- Wavelength Range : this compound operates in the visible spectrum, while Cy5.5 and Cy7 azides emit in the far-red/near-infrared (NIR), enabling deeper tissue penetration for in vivo imaging .

- Brightness : Cy5 azide has the highest extinction coefficient, making it exceptionally bright despite a lower quantum yield than Cy3 .

- Applications :

Functional Comparison with DyLight 549

This compound shares spectral overlap with DyLight 549 (Ex/Em: 553/568 nm) but differs in:

Cyanine3B Azide: A Structural Variant

Cyanine3B azide is a modified derivative with:

- Molecular Weight : 627.73 g/mol vs. 575.2 g/mol for Cy3 azide .

- Solubility : Moderate solubility in water with polar solvents, unlike standard Cy3 azide, which is strictly organic-solvent-dependent .

- Applications : Used in drug delivery systems and cytotoxicity studies due to enhanced cellular uptake .

Biological Activity

Cyanine3 azide (Cy3-azide) is a water-soluble fluorescent dye that plays a significant role in bioconjugation and bioorthogonal chemistry. Its unique properties allow it to be utilized in various biological applications, particularly in labeling biomolecules for imaging and detection purposes. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

This compound is characterized by its high extinction coefficient and fluorescence quantum yield, making it an effective probe for fluorescence microscopy and other imaging techniques. The dye is commonly used in conjunction with the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a powerful method for attaching fluorescent labels to biomolecules without disrupting their biological activity. This reaction allows for the selective labeling of proteins, nucleic acids, and other macromolecules in living cells.

Table 1: Key Properties of this compound

| Property | Value |

|---|---|

| Molecular Weight | 326.35 g/mol |

| Solubility | Water-soluble |

| Absorption Maximum | 550 nm |

| Emission Maximum | 570 nm |

| Extinction Coefficient | ~150,000 M⁻¹cm⁻¹ |

1. Imaging and Detection

This compound has been extensively used in cellular imaging studies. It facilitates the visualization of specific proteins or nucleic acids within cells through fluorescence microscopy. For instance, studies have demonstrated that Cy3-azide can effectively label human induced pluripotent stem cells (iPSCs) and neural progenitor (NP) cells, providing insights into cellular processes such as proliferation and differentiation .

2. Click Chemistry

The use of this compound in click chemistry is particularly notable due to its ability to form stable covalent bonds with various biomolecules. This property has been exploited to develop hybrid detection methods that enhance signal detection in biological assays. For example, Cy3-azide has been employed in conjunction with alkyne-conjugated substrates to visualize cellular components with high specificity .

Case Study 1: Fluorescent Labeling Efficiency

In a comparative study assessing the signal-to-noise (S/N) ratios of various fluorescent azides, including Cy3-azide, it was found that Cy3-azide provided superior labeling efficiency with minimal background staining in human iPSCs compared to other dyes like BODIPY-FL . The study highlighted the importance of optimizing dye concentration to achieve the best imaging results while minimizing non-specific binding.

Table 2: S/N Ratios of Different Fluorescent Azides

| Dye | S/N Ratio (iPSCs) | S/N Ratio (NPs) |

|---|---|---|

| BODIPY-FL | Low | Low |

| Cy3 | Moderate | Moderate |

| Sulfo-Cy3 | High | High |

Case Study 2: Toxicological Analysis

A toxicological analysis involving azides highlighted the potential risks associated with azide compounds. In two cases of suspected azide ingestion, concentrations were measured in various biological matrices. Although this study primarily focused on the toxic effects of azides, it underscores the need for careful handling and application of compounds like this compound in biological research .

Research Findings

Recent studies have further elucidated the binding characteristics and stability of this compound under various conditions. Research indicates that Cy3-azide maintains stability in biological matrices such as plasma and serum over extended periods, which is crucial for its application in long-term experiments . Additionally, its compatibility with other fluorophores enhances its utility in multiplexing experiments where multiple targets are visualized simultaneously.

Q & A

Basic: What are the optimal synthetic routes for preparing Cyanine3 azide, and how can purity be rigorously confirmed?

Methodological Answer:

this compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), leveraging terminal alkynes and azides under mild conditions . Key steps include:

- Reaction Setup : Use Cu(I) catalysts (e.g., CuBr with TBTA ligand) in aqueous or mixed solvents (e.g., DMSO/H2O) at room temperature.

- Purification : Employ reversed-phase HPLC or size-exclusion chromatography to isolate the product.

- Purity Validation : Characterize via high-resolution mass spectrometry (HRMS) and <sup>1</sup>H/<sup>13</sup>C NMR to confirm absence of unreacted azide or alkyne precursors .

Basic: What experimental protocols ensure efficient conjugation of this compound to alkyne-tagged biomolecules?

Methodological Answer:

Optimize CuAAC conditions by:

- Molar Ratios : Use a 1.2:1 molar excess of this compound relative to the alkyne substrate to drive reaction completion.

- Catalyst Stability : Add reducing agents (e.g., sodium ascorbate) to maintain Cu(I) oxidation state and prevent catalyst degradation.

- Kinetic Monitoring : Track reaction progress via TLC or fluorescence quenching assays .

Basic: How should researchers quantify labeling efficiency in biological systems?

Methodological Answer:

- Spectrophotometry : Measure absorbance at 548 nm (Cyanine3’s λmax) and calculate concentration using Beer-Lambert law.

- Fluorescence Correlation Spectroscopy (FCS) : Assess labeled vs. unlabeled biomolecule ratios in situ.

- Controls : Include non-alkyne controls to subtract background fluorescence .

Advanced: How can researchers resolve discrepancies in reported fluorescence quantum yields across studies?

Methodological Answer:

Discrepancies often arise from solvent polarity, pH, or aggregation. Mitigate by:

- Standardized Buffers : Use consistent pH (e.g., PBS) and avoid high salt concentrations.

- Aggregation Checks : Perform dynamic light scattering (DLS) to detect self-assembly artifacts.

- Cross-Study Calibration : Normalize data against a reference fluorophore (e.g., fluorescein) .

Advanced: What strategies minimize non-specific binding in live-cell imaging using this compound?

Methodological Answer:

- Blocking Agents : Pre-treat cells with bovine serum albumin (BSA) or glycine to occupy non-specific sites.

- Click Reaction Quenching : Add EDTA post-reaction to chelate residual Cu(I) and halt unintended labeling.

- Negative Controls : Use azide-free cells to distinguish specific vs. background signals .

Advanced: How does this compound compare to Cyanine5 azide in photostability under prolonged illumination?

Methodological Answer:

Design a comparative experiment:

- Illumination Setup : Expose labeled samples to 532 nm laser at defined power densities.

- Photobleaching Rate Calculation : Quantify fluorescence decay over time using mono-exponential fitting.

- Statistical Analysis : Apply ANOVA to compare half-lives across dyes, accounting for batch variability .

Advanced: How can researchers validate the specificity of this compound labeling in heterogenous tissue samples?

Methodological Answer:

- Immunohistochemical Cross-Validation : Co-stain with antibodies targeting the same biomolecule.

- Competitive Inhibition : Pre-incubate with excess alkyne substrate to block Cyanine3 binding.

- Mass Spectrometry : Confirm labeled peptide sequences via LC-MS/MS .

Basic: What storage conditions maximize this compound stability?

Methodological Answer:

- Short-Term : Store at -20°C in anhydrous DMSO, shielded from light.

- Long-Term : Lyophilize and keep under argon at -80°C.

- Stability Assays : Periodically check via HPLC for degradation products (e.g., free azide) .

Advanced: What troubleshooting steps address low reaction yields in CuAAC with this compound?

Methodological Answer:

- Catalyst Optimization : Screen Cu(I) sources (e.g., CuSO4/sodium ascorbate vs. CuBr).

- Solvent Compatibility : Test polar aprotic solvents (e.g., DMF) for hydrophobic substrates.

- Azide Integrity : Verify azide functionality via IR spectroscopy (∼2100 cm<sup>-1</sup> peak) .

Advanced: How to design multiplexed labeling experiments using this compound with orthogonal probes?

Methodological Answer:

- Spectral Separation : Pair Cyanine3 (λem 565 nm) with far-red dyes (e.g., Cyanine7, λem 770 nm).

- Sequential Click Reactions : Use strain-promoted azide-alkyne cycloaddition (SPAAC) for second-labeling without Cu(I) interference.

- Cross-Talk Correction : Apply linear unmixing algorithms in imaging software .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.